An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Dimethyl (4-styrylmethyl)phosphonate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Dimethyl (4-styrylmethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (4-styrylmethyl)phosphonate, also known as dimethyl (4-vinylbenzyl)phosphonate, is a versatile organophosphorus compound with significant potential in materials science and medicinal chemistry. Its structure, incorporating a reactive styryl moiety and a phosphonate group, makes it a valuable building block for the synthesis of functionalized polymers and biologically active molecules. A thorough understanding of its spectral characteristics, particularly its Nuclear Magnetic Resonance (NMR) profile, is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Molecular Structure and NMR-Active Nuclei
The structure of dimethyl (4-styrylmethyl)phosphonate features several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% abundant and has a spin of I = ½, introduces additional complexity and valuable structural information through spin-spin coupling with neighboring protons and carbons.
Caption: Molecular structure of dimethyl (4-styrylmethyl)phosphonate.
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for phosphonate compounds.
1. Sample Preparation:
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Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds.
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Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
2. NMR Instrument Parameters:
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Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution.
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¹H NMR:
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Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical spectral width: -2 to 12 ppm.
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¹³C NMR:
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Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon.
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A sufficient number of scans and a relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
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Typical spectral width: 0 to 200 ppm.
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³¹P NMR (Optional but Recommended):
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Proton-decoupled ³¹P NMR can confirm the presence and purity of the phosphonate group.
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Referenced to external 85% H₃PO₄ (0 ppm).
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Caption: Generalized workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of dimethyl (4-styrylmethyl)phosphonate is predicted to exhibit distinct signals for the aromatic, vinyl, benzylic, and methoxy protons. The following assignments are based on the experimental data for the close analog, diethyl (4-vinylbenzyl)phosphonate, with adjustments for the methyl esters.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (H-2, H-6) | ~7.39 | d | ~8.0 | Protons ortho to the vinyl group. |
| Aromatic (H-3, H-5) | ~7.33 | d | ~8.2 | Protons ortho to the phosphonomethyl group. |
| Vinyl (H-7) | ~6.70 | dd | J_trans = ~17.6, J_cis = ~10.9 | Complex multiplet due to coupling with H-8cis and H-8trans. |
| Vinyl (H-8trans) | ~5.76 | d | ~17.6 | Trans coupling to H-7. |
| Vinyl (H-8cis) | ~5.27 | d | ~10.9 | Cis coupling to H-7. |
| Methoxy (P-O-CH₃) | ~3.70 | d | ³J_HP = ~11.0 | Doublet due to coupling with the phosphorus nucleus. |
| Benzylic (P-CH₂) | ~3.15 | d | ²J_HP = ~22.0 | Doublet due to strong coupling with the phosphorus nucleus. |
Causality in Chemical Shifts:
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Aromatic Protons: The electron-withdrawing nature of the vinyl and phosphonomethyl groups deshields the aromatic protons, causing them to resonate in the downfield region of the spectrum.
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Vinyl Protons: The protons of the vinyl group exhibit characteristic chemical shifts and coupling patterns. The geminal protons (H-8) are diastereotopic and show distinct signals with cis and trans coupling to the vinyl methine proton (H-7).
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Methoxy Protons: The protons of the dimethyl phosphonate group are expected to appear as a doublet due to three-bond coupling with the phosphorus atom (³J_HP). This is a hallmark of phosphonate esters.
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Benzylic Protons: The benzylic protons are directly adjacent to the phosphorus atom and therefore experience strong two-bond coupling (²J_HP), resulting in a characteristic doublet with a larger coupling constant.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. The phosphorus nucleus will also couple to adjacent carbons, leading to splitting of the signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ³¹P (J_CP, Hz) | Notes |
| Aromatic (C-4) | ~137.0 | ~3-5 | Quaternary carbon attached to the vinyl group. |
| Aromatic (C-1) | ~132.0 | ~9-10 | Quaternary carbon attached to the benzylic CH₂. |
| Aromatic (C-2, C-6) | ~129.5 | ~6-7 | Carbons ortho to the vinyl group. |
| Aromatic (C-3, C-5) | ~126.5 | ~3-4 | Carbons ortho to the phosphonomethyl group. |
| Vinyl (C-7) | ~136.5 | Not expected | |
| Vinyl (C-8) | ~114.0 | Not expected | |
| Methoxy (P-O-CH₃) | ~52.5 | ~6-7 | |
| Benzylic (P-CH₂) | ~34.0 | ~135-140 | Strong one-bond coupling to phosphorus. |
Trustworthiness of Assignments through Coupling:
The key to confident assignment of the ¹³C NMR spectrum of organophosphonates lies in the observation of C-P coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and phosphorus atoms:
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¹J_CP: Large coupling constants (typically > 100 Hz) are observed for carbons directly bonded to phosphorus.
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²J_CP and ³J_CP: Smaller coupling constants are observed for carbons two or three bonds away from the phosphorus atom.
This predictable pattern provides a self-validating system for the assignment of the carbon signals in proximity to the phosphonate group.
Conclusion
The ¹H and ¹³C NMR spectra of dimethyl (4-styrylmethyl)phosphonate are highly informative, providing a detailed fingerprint of its molecular structure. The characteristic chemical shifts and, importantly, the proton-phosphorus and carbon-phosphorus coupling constants allow for the unambiguous identification of this compound and its analogs. This in-depth understanding of its NMR properties is essential for researchers in drug development and materials science who utilize this versatile molecule in their synthetic endeavors. The data presented, based on the closely related diethyl ester and other similar compounds, offers a reliable guide for the interpretation of the NMR spectra of the title compound.
References
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Ocampo-Fernández, M., Herrera, A. M., Méndez-Bautista, T., & García-Serrano, J. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. Superficies y vacío, 22(3), 6-10. [Link]
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PubChem. (n.d.). Diethyl 4-vinylbenzylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). Molecules, 27(20), 6865. [Link]
